Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate
Description
Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate, identified by its CAS number 898751-72-9, is a γ-keto ester. chemicalbook.com This class of compounds is characterized by a ketone functional group at the γ-position relative to an ester group. The specific structure of this molecule, featuring a substituted aromatic ring, makes it a valuable intermediate in various synthetic pathways.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 898751-72-9 |
| Molecular Formula | C15H20O3 |
| Molecular Weight | 248.32 g/mol |
Oxovalerate esters, also known as oxopentanoate esters, are a family of organic molecules that contain both a ketone and an ester functional group separated by a valerate (B167501) (pentanoate) backbone. The position of the oxo (keto) group along the carbon chain determines the specific type of oxovalerate ester. In the case of this compound, the ketone is at the 5-position, making it a δ-keto ester, though it is often broadly classified within the γ-keto ester family due to the close proximity of the functional groups and their synthetic accessibility.
The chemistry of oxovalerate esters is rich and versatile, largely due to the presence of two reactive carbonyl centers. These functional groups can undergo a variety of chemical transformations, making them important building blocks in the synthesis of more complex molecules, including heterocyclic compounds and natural products. For instance, the ketone can be a site for nucleophilic attack, while the ester can be hydrolyzed, reduced, or converted into other functional groups.
The chemical behavior of this compound is dictated by its distinct structural components:
Ethyl Ester Group: This functional group consists of a carbonyl group bonded to an ethoxy group (-OCH2CH3). The ester is susceptible to nucleophilic acyl substitution reactions, such as hydrolysis to the corresponding carboxylic acid, 5-(3,5-dimethylphenyl)-5-oxovaleric acid. scbt.com It can also be reduced to a primary alcohol.
Ketone Group: The carbonyl group within the aliphatic chain is a reactive site for nucleophiles. It can undergo reactions such as reduction to a secondary alcohol, reductive amination, and addition of organometallic reagents.
3,5-Dimethylphenyl Group: This aromatic ring is substituted with two methyl groups at the meta positions. These electron-donating methyl groups activate the aromatic ring towards electrophilic aromatic substitution reactions. The substitution pattern also influences the steric environment around the adjacent ketone.
The combination of these features in a single molecule allows for a wide range of selective chemical modifications, making it a versatile synthon in multistep organic synthesis.
The primary significance of this compound in synthetic organic chemistry lies in its role as a versatile intermediate. While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs are found in various pharmacologically active molecules and advanced materials.
A common and logical synthetic route to this compound is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with an appropriate acylating agent derived from glutaric acid, such as ethyl 4-(chloroformyl)butanoate, in the presence of a Lewis acid catalyst like aluminum chloride. This reaction is a fundamental method for the formation of aryl ketones.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(3,5-dimethylphenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-4-18-15(17)7-5-6-14(16)13-9-11(2)8-12(3)10-13/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUMDPFVFQREGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645556 | |
| Record name | Ethyl 5-(3,5-dimethylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-72-9 | |
| Record name | Ethyl 5-(3,5-dimethylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of Ethyl 5 3,5 Dimethylphenyl 5 Oxovalerate
Reactivity of the Ketone Moiety in Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate
The ketone group, with its electrophilic carbonyl carbon, is a primary site for nucleophilic attack and reduction reactions. The presence of the aromatic ring and the ester group elsewhere in the molecule influences the reactivity of this ketone.
The carbonyl group of the ketone can be reduced to either a methylene (B1212753) group (-CH2-) or a secondary alcohol (-CH(OH)-), depending on the reducing agent employed.
Complete Reduction to a Methylene Group:
Two classical methods for the complete reduction of a ketone to an alkane are the Clemmensen and Wolff-Kishner reductions.
Clemmensen Reduction: This method involves the use of amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically concentrated hydrochloric acid. nih.gov This reaction is particularly effective for aryl-alkyl ketones. nih.gov Under these strongly acidic conditions, the ketone in this compound would be reduced to a methylene group, yielding Ethyl 5-(3,5-dimethylphenyl)pentanoate. However, the acidic conditions could also lead to the hydrolysis of the ester group.
Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N2H4) and a strong base, such as potassium hydroxide (B78521), at elevated temperatures. researchgate.netarkat-usa.org The reaction proceeds through the formation of a hydrazone intermediate, which then eliminates nitrogen gas to form the alkane. researchgate.net This method is suitable for compounds that are sensitive to acid. researchgate.net Applying this to this compound would also yield Ethyl 5-(3,5-dimethylphenyl)pentanoate. The strongly basic conditions could potentially cause saponification (hydrolysis) of the ester. A modified Huang-Minlon procedure, which involves distilling off water and excess hydrazine, can shorten the reaction time. researchgate.net
Reduction to a Secondary Alcohol:
The ketone can be selectively reduced to a secondary alcohol using various hydride reagents. The choice of reagent is crucial to avoid the simultaneous reduction of the ester group.
Sodium Borohydride (B1222165) (NaBH4): This is a mild reducing agent that is generally selective for aldehydes and ketones over esters. Therefore, treatment of this compound with sodium borohydride would be expected to yield Ethyl 5-hydroxy-5-(3,5-dimethylphenyl)pentanoate.
Lithium Aluminium Hydride (LiAlH4): This is a much stronger reducing agent and would reduce both the ketone and the ester groups. The expected product would be 1,5-bis(3,5-dimethylphenyl)hexane-1,5-diol.
| Reduction Reaction | Reagents and Conditions | Major Product |
| Clemmensen Reduction | Zn(Hg), conc. HCl, heat | Ethyl 5-(3,5-dimethylphenyl)pentanoate |
| Wolff-Kishner Reduction | H2NNH2, KOH, heat | Ethyl 5-(3,5-dimethylphenyl)pentanoate |
| Selective Reduction | NaBH4, alcohol solvent | Ethyl 5-hydroxy-5-(3,5-dimethylphenyl)pentanoate |
The carbonyl group can undergo condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon bonds.
Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent) to convert a ketone into an alkene. wikipedia.org The reaction of this compound with a simple ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would replace the carbonyl oxygen with a methylene group, yielding Ethyl 5-(3,5-dimethylphenyl)hex-5-enoate. The Wittig reaction is highly selective for aldehydes and ketones, and the ester group would remain unaffected. vanderbilt.edu
Aldol (B89426) Condensation: While intermolecular aldol condensation with another enolizable carbonyl compound is possible, intramolecular condensation is unlikely due to the chain length. Under basic or acidic conditions, the ketone can react with an enolate to form a β-hydroxy ketone, which may then dehydrate to an α,β-unsaturated ketone.
| Condensation Reaction | Reagents | Expected Product |
| Wittig Reaction | Ph3P=CHR' | Ethyl 5-(3,5-dimethylphenyl)-5-alkenylvalerate |
The carbon atoms adjacent to the ketone (the α-carbons) are susceptible to substitution reactions due to the acidity of the α-hydrogens and the ability to form an enol or enolate intermediate.
Halogenation: In the presence of an acid or base catalyst, ketones can be halogenated at the α-position. nih.govmasterorganicchemistry.com For instance, bromination of this compound with bromine in acetic acid would likely yield Ethyl 4-bromo-5-(3,5-dimethylphenyl)-5-oxovalerate. The reaction proceeds through an enol intermediate. masterorganicchemistry.com
| Alpha-Substitution | Reagents and Conditions | Product |
| α-Halogenation | Br2, Acetic Acid | Ethyl 4-bromo-5-(3,5-dimethylphenyl)-5-oxovalerate |
Reactivity of the Ester Moiety in this compound
The ester group is generally less reactive than the ketone. Its reactions typically involve nucleophilic acyl substitution at the carbonyl carbon of the ester.
Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to 5-(3,5-dimethylphenyl)-5-oxovaleric acid and ethanol (B145695). This reaction is reversible, and the position of the equilibrium can be shifted by using a large excess of water. ucoz.com
Base-Promoted Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a strong base, such as sodium hydroxide, is used. ucoz.com The reaction yields the sodium salt of the carboxylic acid, sodium 5-(3,5-dimethylphenyl)-5-oxovalerate, and ethanol. Acidification of the salt then gives the free carboxylic acid. Saponification is often preferred for its irreversibility and generally gives high yields. researchgate.net
| Hydrolysis Reaction | Reagents and Conditions | Product |
| Acid-Catalyzed Hydrolysis | H3O+, heat | 5-(3,5-dimethylphenyl)-5-oxovaleric acid |
| Base-Promoted Hydrolysis | 1. NaOH, H2O, heat; 2. H3O+ | 5-(3,5-dimethylphenyl)-5-oxovaleric acid |
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com
Acid-Catalyzed Transesterification: Heating this compound in an excess of another alcohol, for example, methanol, with a catalytic amount of a strong acid like sulfuric acid, will result in the formation of Mthis compound and ethanol. masterorganicchemistry.com
Base-Catalyzed Transesterification: This reaction is typically carried out using a catalytic amount of a base, such as the alkoxide corresponding to the alcohol being used (e.g., sodium methoxide (B1231860) in methanol).
| Transesterification Reaction | Reagents and Conditions | Product |
| Acid-Catalyzed | CH3OH, H2SO4 (cat.), heat | Mthis compound |
| Base-Catalyzed | CH3OH, NaOCH3 (cat.), heat | Mthis compound |
Reductions of the Ester Group
The reduction of the ester group in γ-keto esters like this compound presents a chemoselectivity challenge, as the ketone functionality is generally more susceptible to reduction by common hydride reagents. However, selective reduction of the ester can be achieved under specific conditions. For instance, the asymmetric hydrogenation of aromatic γ-keto esters catalyzed by a novel DIPSkewphos/3-AMIQ-RuII complex can be controlled to favor the formation of either the corresponding γ-hydroxy ester or the 1,4-diol. nih.gov Under optimized, milder conditions (8 atm H₂, Ru complex/t-C₄H₉OK = 1:3.5, 25 °C), the γ-hydroxy ester can be obtained in high yield and enantioselectivity (97-99% ee). nih.gov Conversely, slightly harsher conditions (20 atm H₂, [t-C₄H₉OK] = 50 mM, 40 °C) lead to the predominant formation of the 1,4-diol, indicating the reduction of both the ketone and the ester. nih.gov
Another approach to selectively reduce the ester group involves the formation of a potassium or lithium enolate of the β-keto-ester, followed by treatment with aluminum hydride. This method has been shown to chemoselectively reduce the ester moiety in β-keto-esters to yield β-keto-alcohols. jst.go.jp However, for γ- and δ-keto-esters, this method is less chemoselective, often resulting in a mixture of the diol and the keto-alcohol. jst.go.jp
| Method | Reagents/Catalyst | Product(s) | Selectivity |
| Asymmetric Hydrogenation | DIPSkewphos/3-AMIQ-RuII complex, H₂ (8 atm), t-C₄H₉OK | γ-Hydroxy ester | High for ester reduction |
| Asymmetric Hydrogenation | DIPSkewphos/3-AMIQ-RuII complex, H₂ (20 atm), t-C₄H₉OK | 1,4-Diol | Reduction of both ketone and ester |
| Enolate Reduction | 1. Base (K or Li) 2. Aluminum Hydride | γ-Keto alcohol and 1,4-Diol | Mixture of products for γ-keto esters |
Transformations Involving the 3,5-Dimethylphenyl Aromatic Ring
The 3,5-dimethylphenyl group of this compound is subject to electrophilic aromatic substitution. The directing effects of the substituents on the ring—two methyl groups and an acyl group—determine the position of substitution. The methyl groups are activating and ortho-, para-directing, while the acyl group is deactivating and meta-directing. minia.edu.eguomustansiriyah.edu.iq In this 1,3,5-trisubstituted system, the positions ortho to both methyl groups (positions 2 and 6) and the position para to one methyl group and ortho to the other (position 4) are activated. The acyl group directs incoming electrophiles to the positions meta to it, which are positions 2 and 6 relative to the acyl group (assuming the acyl group is at position 1).
Therefore, the directing effects of the methyl and acyl groups are in concert, strongly favoring electrophilic attack at the 2, 4, and 6 positions of the 3,5-dimethylphenyl ring. Studies on the nitration of 3,4-dimethylacetophenone have shown that the positions activated by the methyl groups are preferentially nitrated. cdnsciencepub.com For 3,5-dimethylacetophenone, a close analog, nitration would be expected to occur at the positions ortho to the acetyl group, which are also ortho and para to the methyl groups.
The methyl groups on the 3,5-dimethylphenyl ring are benzylic and can be functionalized through free-radical reactions. researchgate.net Benzylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to abstraction by radicals. researchgate.net A common method for the functionalization of benzylic positions is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or upon photochemical irradiation. researchgate.net This reaction would be expected to selectively introduce a bromine atom at one or both of the benzylic methyl groups of this compound, yielding the corresponding bromomethyl or dibromomethyl derivatives. These benzylic bromides are versatile intermediates for further synthetic transformations. researchgate.net
Another approach for the functionalization of benzylic C-H bonds is through oxidation. Recent advances have focused on the development of catalytic, electrochemical, and photochemical methods for the oxidation of alkylarenes to the corresponding carbonyl compounds. mdpi.com For instance, visible light-mediated oxidation using molecular oxygen can efficiently convert benzylic sp³ C-H bonds to ketone derivatives under mild conditions. nih.gov
| Reaction | Reagents | Expected Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | Bromomethyl or Dibromomethyl derivative |
| Benzylic Oxidation | O₂, Photocatalyst, Visible Light | Carboxylic acid or Ketone derivative |
Participation of this compound in Multi-component Reactions and Cycloadditions
γ-Keto esters are valuable substrates in multi-component reactions (MCRs) for the synthesis of complex heterocyclic structures. nih.govnih.gov For example, β-keto esters are known to participate in the Biginelli reaction, a three-component reaction with an aldehyde and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. While not a β-keto ester, the γ-keto ester functionality in this compound can potentially participate in similar MCRs.
The ketone and ester functionalities can also engage in cycloaddition reactions. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can lead to the formation of oxetanes. wikipedia.orgmdpi.com The carbonyl group of the ketone in this compound could undergo this reaction with various alkenes upon photochemical excitation. acs.org The regioselectivity and stereoselectivity of such reactions are influenced by the electronic and steric properties of both the keto ester and the alkene. uni-koeln.deresearchgate.net
Furthermore, γ,δ-unsaturated β-keto esters have been shown to be versatile synthons in asymmetric [3+2] and [3+3] annulation reactions to construct five- and six-membered carbocyclic and heterocyclic compounds. nih.gov Although this compound is not unsaturated, derivatization to introduce unsaturation would open up these reaction pathways.
Oxidative Transformations of this compound
The ketone moiety of this compound is susceptible to oxidative cleavage through the Baeyer-Villiger oxidation. wikipedia.orgsigmaaldrich.com This reaction involves the treatment of a ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid, to form an ester. organic-chemistry.org The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with the group better able to stabilize a positive charge migrating preferentially. organic-chemistry.org In the case of this compound, the 3,5-dimethylphenyl group has a higher migratory aptitude than the alkyl chain, which would lead to the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring, yielding an ester.
Additionally, oxidative cyclization reactions are possible. For instance, a bioinspired cyclization of in situ generated γ-indolyl β,γ-unsaturated α-ketoesters has been developed to afford pyrano[2,3-b]indoles. rsc.org While the subject compound is not an indole (B1671886) derivative, this demonstrates the potential for oxidative cyclizations of appropriately functionalized γ-keto esters.
Derivatization Strategies for this compound
The presence of both a ketone and an ester group in this compound allows for a wide range of derivatization strategies. The active methylene group adjacent to the ester can be functionalized, and the carbonyl groups can be transformed into various other functional groups.
One common strategy for the derivatization of keto esters is their use as building blocks in the synthesis of heterocyclic compounds. For example, γ-keto esters can be used to synthesize γ-diketones and conjugated cyclopentenones. organic-chemistry.org They also serve as precursors for the synthesis of γ-keto lactones through intramolecular cyclization.
Mechanistic Investigations of Key Reactions of this compound
Due to the absence of direct mechanistic studies specifically targeting this compound, this section will explore plausible reaction mechanisms for this compound based on established mechanisms for analogous chemical transformations. The presence of both a ketone and a β-keto ester functionality allows for a variety of reactions, the mechanisms of which have been extensively studied for similar substrates.
One key transformation of the aryl ketone group is its reduction to a methylene group. Two common methods for this are the Clemmensen and Wolff-Kishner reductions. The Clemmensen reduction is performed under acidic conditions using zinc amalgam and hydrochloric acid. byjus.comwikipedia.orglibretexts.org While the exact mechanism is not fully understood due to its heterogeneous nature, two pathways are generally proposed: a carbanionic mechanism and a carbenoid mechanism. byjus.comorgoreview.com Both mechanisms involve organozinc intermediates and occur on the surface of the zinc. byjus.comchemistryviews.org An important observation is that alcohols are not believed to be intermediates in this reaction, as subjecting the corresponding alcohols to the same conditions does not yield the alkane product. libretexts.orgchemistryviews.org The Clemmensen reduction is particularly effective for aryl-alkyl ketones. byjus.comwikipedia.orglibretexts.orgorgoreview.com
Alternatively, the Wolff-Kishner reduction achieves the same transformation under basic conditions, using hydrazine and a strong base like potassium hydroxide in a high-boiling solvent. wikipedia.orgmasterorganicchemistry.com The mechanism begins with the formation of a hydrazone from the ketone and hydrazine. wikipedia.orgyoutube.comucla.edu Subsequent deprotonation of the hydrazone by a strong base leads to a diimide anion, which then loses nitrogen gas to form a carbanion. wikipedia.orgmasterorganicchemistry.com This carbanion is then protonated by the solvent to yield the final alkane product. masterorganicchemistry.comucla.edu The rate-determining step is thought to be the deprotonation of the hydrazone. wikipedia.orgmasterorganicchemistry.com
The β-keto ester moiety of this compound can participate in various condensation and cyclization reactions. The Biginelli reaction, a three-component reaction between a β-keto ester, an aromatic aldehyde, and urea, provides a pathway to dihydropyrimidinones. wikipedia.orgjk-sci.com The generally accepted mechanism, proposed by Kappe, begins with the acid-catalyzed reaction of the aldehyde and urea to form an N-acyliminium ion. wikipedia.org This is followed by the nucleophilic attack of the enol of the β-keto ester on this iminium ion. jk-sci.comorganic-chemistry.org The final step is the cyclization through the attack of the amine on the carbonyl group, followed by dehydration to yield the dihydropyrimidinone. wikipedia.orgjk-sci.com
Another significant reaction involving the β-keto ester is the Robinson annulation, which is used to form a six-membered ring. researchgate.netwikipedia.org This reaction is a tandem Michael addition and intramolecular aldol condensation. wikipedia.orguoc.grmasterorganicchemistry.com The process starts with the deprotonation of the β-keto ester to form an enolate, which then acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone. wikipedia.orguoc.gr The resulting 1,5-dicarbonyl compound then undergoes an intramolecular aldol condensation, where a new enolate is formed and attacks the other carbonyl group to form a six-membered ring. uoc.grmasterorganicchemistry.com Subsequent dehydration leads to the final α,β-unsaturated ketone product. uoc.gr
Furthermore, the structure of this compound, being a δ-aryl-β-keto ester, makes it a suitable substrate for intramolecular cyclization to form a tetralone derivative. beilstein-journals.orgnih.govresearchgate.net Studies on similar δ-aryl-β-dicarbonyl compounds using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as an oxidant suggest a radical-based mechanism. beilstein-journals.orgresearchgate.net The proposed mechanism involves the initial single-electron oxidation of the enol tautomer by CAN to generate a radical cation. beilstein-journals.org This is followed by deprotonation to form a radical intermediate. This radical can then undergo an intramolecular addition to the aromatic ring, forming a cyclohexadienyl radical. beilstein-journals.orgresearchgate.net A second oxidation by CAN and subsequent deprotonation leads to the rearomatization and formation of the 2-tetralone (B1666913) product. beilstein-journals.org
The following tables summarize the key mechanistic aspects of these potential reactions for this compound.
Table 1: Mechanistic Details of Ketone Reduction Reactions
| Reaction | Reagents | Key Intermediates | Mechanistic Notes |
| Clemmensen Reduction | Zn(Hg), HCl | Organozinc intermediates, zinc carbenoids | Heterogeneous reaction on the zinc surface. The exact mechanism is not fully elucidated, but it does not proceed through an alcohol intermediate. byjus.comlibretexts.orgchemistryviews.org |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Hydrazone, diimide anion, carbanion | Homogeneous reaction. The driving force is the irreversible loss of nitrogen gas. wikipedia.orgmasterorganicchemistry.com |
Table 2: Mechanistic Details of β-Keto Ester Reactions
| Reaction | Key Reagents | Key Intermediates | Mechanistic Notes |
| Biginelli Reaction | Aromatic aldehyde, Urea, Acid catalyst | N-acyliminium ion, enol of β-keto ester | A three-component, one-pot synthesis of dihydropyrimidinones. wikipedia.orgjk-sci.comorganic-chemistry.org |
| Robinson Annulation | α,β-unsaturated ketone, Base | Enolate, 1,5-dicarbonyl compound | A tandem Michael addition and intramolecular aldol condensation leading to a six-membered ring. wikipedia.orguoc.grmasterorganicchemistry.com |
| Intramolecular Cyclization | CAN, MeOH | Radical cation, cyclohexadienyl radical | A radical-based mechanism for the formation of a tetralone ring system. beilstein-journals.orgnih.govresearchgate.net |
Advanced Analytical Methodologies for Characterization and Quantification of Ethyl 5 3,5 Dimethylphenyl 5 Oxovalerate
Spectroscopic Techniques for Structural Elucidation of Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
For this compound, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton environment. The aromatic region would show signals for the phenyl ring protons, while the aliphatic region would display signals for the three methylene (B1212753) groups of the valerate (B167501) chain and the ethyl group of the ester.
Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom, including the two distinct carbonyl carbons (ketone and ester), the aromatic carbons, and the aliphatic carbons of the chain and ethyl group. The predicted chemical shifts for both ¹H and ¹³C are summarized in the tables below, based on established chemical shift principles and data from analogous structures like 3',5'-dimethylacetophenone and ethyl levulinate.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent at 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.60 | s (singlet) | 2H | Aromatic C-H (positions 2', 6') |
| ~7.25 | s (singlet) | 1H | Aromatic C-H (position 4') |
| ~4.15 | q (quartet) | 2H | Ester -O-CH₂ -CH₃ |
| ~3.05 | t (triplet) | 2H | C4-CH₂ (alpha to ketone) |
| ~2.40 | s (singlet) | 6H | Aromatic -CH₃ (positions 3', 5') |
| ~2.35 | t (triplet) | 2H | C2-CH₂ (alpha to ester) |
| ~2.00 | p (pentet) | 2H | C3-CH₂ (beta to both carbonyls) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ solvent at 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~199.5 | Ketone C =O (C5) |
| ~173.0 | Ester C =O (C1) |
| ~138.5 | Aromatic C (positions 3', 5') |
| ~136.5 | Aromatic C (position 1') |
| ~135.0 | Aromatic C -H (position 4') |
| ~126.0 | Aromatic C -H (positions 2', 6') |
| ~60.5 | Ester -O-CH₂ -CH₃ |
| ~37.5 | C H₂ (alpha to ketone, C4) |
| ~33.5 | C H₂ (alpha to ester, C2) |
| ~21.0 | Aromatic -CH₃ |
| ~19.5 | C H₂ (beta to both carbonyls, C3) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to show strong, characteristic absorption bands for its two distinct carbonyl groups. The aromatic ketone C=O stretch is expected around 1685 cm⁻¹, while the aliphatic ester C=O stretch should appear at a higher frequency, around 1735 cm⁻¹. pressbooks.publibretexts.org Other key signals include C-H stretches for both aromatic and aliphatic protons and strong C-O stretches from the ester group. youtube.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated electronic systems. The 3,5-dimethylphenyl ketone moiety acts as the primary chromophore in the molecule. It is predicted to exhibit two characteristic absorption bands: a strong absorption maximum (λmax) corresponding to a π→π* transition and a weaker absorption at a longer wavelength from an n→π* transition. mun.cacdnsciencepub.com
Table 3: Predicted IR and UV-Vis Spectral Data for this compound
| Technique | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| IR | Wavenumber (cm⁻¹) | ~3050 | Aromatic C-H Stretch |
| ~2950 | Aliphatic C-H Stretch | ||
| ~1735 | Ester C=O Stretch | ||
| ~1685 | Aromatic Ketone C=O Stretch | ||
| ~1600, ~1450 | Aromatic C=C Stretch | ||
| ~1250-1100 | Ester C-O Stretch | ||
| UV-Vis | λmax (nm) | ~245 | π→π* transition |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through the analysis of fragmentation patterns, valuable information about the molecular structure.
For this compound (C₁₅H₂₀O₃), the molecular ion peak (M⁺•) would be observed at an m/z corresponding to its molecular weight (248.32). The fragmentation of γ-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. cdnsciencepub.comresearchgate.netwikipedia.org A prominent fragmentation pathway is the α-cleavage adjacent to the aromatic ketone, resulting in the formation of a stable 3,5-dimethylbenzoyl cation. The McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the ketone oxygen, is also a highly probable pathway. jove.com
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 248 | [C₁₅H₂₀O₃]⁺• | Molecular Ion (M⁺•) |
| 203 | [M - OC₂H₅]⁺ | α-cleavage at ester (loss of ethoxy radical) |
| 148 | [C₁₀H₁₂O]⁺• | McLafferty rearrangement (product is 3,5-dimethylacetophenone radical cation) |
| 133 | [C₉H₉O]⁺ | α-cleavage at ketone (loss of •(CH₂)₃COOC₂H₅ radical); likely base peak |
| 105 | [C₇H₅O]⁺ | Loss of CO from m/z 133 |
Chromatographic Separation Techniques for this compound
Chromatographic techniques are essential for separating this compound from impurities, starting materials, or other components in a mixture. This separation is crucial for both qualitative analysis and accurate quantitative determination.
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the analysis of non-volatile or thermally sensitive compounds like this compound. The technique offers high resolution, speed, and sensitivity, making it suitable for both purity testing and quantification.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar organic compounds. In this technique, a nonpolar stationary phase (typically alkyl-bonded silica (B1680970), such as C18) is used with a polar mobile phase. This compound, with its combination of a hydrophobic aromatic ring and a more polar ester chain, is well-suited for separation by RP-HPLC. sielc.com
A typical method would involve a C18 column and a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The retention of the compound is controlled by adjusting the ratio of the organic modifier; increasing its concentration reduces the retention time. Due to the strong UV-absorbing aromatic ketone chromophore, UV detection is the most appropriate and sensitive method for detection and quantification. shimadzu.com
Table 5: Proposed Starting Parameters for a Reversed-Phase HPLC Method
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic; Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 245 nm |
| Expected Retention Time | 5 - 10 minutes |
High-Performance Liquid Chromatography (HPLC)
Normal-Phase HPLC Methods
Normal-Phase High-Performance Liquid Chromatography (NPLC) is a powerful technique for the separation of moderately polar to polar compounds. For a molecule like this compound, which contains both a polar keto group and an ester functional group, as well as a nonpolar aromatic ring, NPLC offers an effective means of purification and quantification.
In NPLC, a polar stationary phase, such as silica or aminopropyl-bonded silica, is used in conjunction with a nonpolar mobile phase. The retention of analytes is primarily based on the interactions of their polar functional groups with the stationary phase. For this compound, the carbonyl groups are the main sites for interaction. The mobile phase typically consists of a mixture of nonpolar solvents like hexane (B92381) or heptane, with a small percentage of a more polar solvent, such as isopropanol (B130326) or ethyl acetate, to modulate retention times. Retention behavior in NPLC is correlated with the number of aromatic carbons and the planarity of the molecule. nih.gov
A typical NPLC method for this compound would involve an isocratic elution on an aminopropyl column. Detection is commonly achieved using a UV detector, set to a wavelength where the dimethylphenyl chromophore exhibits strong absorbance, likely in the range of 254 nm. Quantification is performed by creating a calibration curve from standards of known concentration and integrating the peak area of the analyte.
Table 1: Illustrative NPLC Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Stationary Phase | Aminopropyl-bonded silica (5 µm) |
| Column Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | Hexane:Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 6.8 min |
Chiral-Phase HPLC for Enantiomeric Purity Assessment
While this compound itself is not chiral, derivatives or related compounds in a synthesis pathway may possess chiral centers. Chiral-phase HPLC is the premier technique for separating enantiomers and assessing the enantiomeric purity of such compounds. This is crucial in fields where stereoisomers can have vastly different biological activities.
This method utilizes a chiral stationary phase (CSP), which creates a transient diastereomeric complex with the enantiomers of the analyte. researchgate.net The differing stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) with phenyl carbamate (B1207046) derivatives, are widely effective for a broad range of chiral molecules, including esters and ketones. csfarmacie.cznih.gov
The mobile phase in chiral HPLC can be normal-phase (e.g., hexane/alcohol mixtures), reversed-phase, or polar organic. csfarmacie.cz The choice depends on the specific CSP and analyte. For a derivative of this compound, a normal-phase method is often a good starting point. Optimization of the mobile phase composition, particularly the type and concentration of the alcohol modifier, is critical for achieving baseline separation of the enantiomers.
Table 2: Hypothetical Chiral-Phase HPLC Data for a Chiral Derivative
| Enantiomer | Retention Time (min) | Peak Area | % Composition |
|---|---|---|---|
| (R)-enantiomer | 12.4 | 1,245,000 | 99.6 |
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC) is a highly efficient technique for the analysis of volatile and thermally stable compounds like ethyl esters. oup.comscielo.br For this compound, GC provides a high-resolution separation method for purity assessment and quantification. The sample is vaporized in a heated inlet and separated as it travels through a capillary column, propelled by a carrier gas.
The choice of the stationary phase is critical. A mid-polarity column, such as one coated with a phenyl-substituted polysiloxane, is suitable for separating aromatic ketones and esters. The temperature of the oven is typically programmed to ramp up during the analysis, which allows for the efficient elution of compounds with a range of boiling points. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds and a wide linear range. scielo.br
Table 3: Typical GC-FID Operating Conditions
| Parameter | Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (50:1) |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Detector | FID at 320 °C |
| Expected Retention Time | ~15.2 min |
Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS/MS) for this compound Analysis
Hyphenated techniques, which couple a separation method with mass spectrometry, provide both quantitative data and structural information, making them invaluable for unequivocal compound identification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection and identification capabilities of a mass spectrometer. As the separated components elute from the GC column, they enter the ion source of the mass spectrometer (typically using Electron Ionization, EI), where they are fragmented into characteristic patterns. These fragmentation patterns serve as a "fingerprint" for the molecule, allowing for its identification by comparison to spectral libraries. For an aromatic ketone like this compound, characteristic fragments would arise from alpha-cleavage next to the carbonyl group and cleavages of the ester moiety. whitman.edu A prominent peak would be expected from the formation of the stable 3,5-dimethylbenzoyl cation. whitman.eduwhitman.edu
Table 4: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z (mass-to-charge ratio) | Predicted Fragment Identity |
|---|---|
| 248 | Molecular Ion [M]⁺ |
| 203 | [M - OCH₂CH₃]⁺ (Loss of ethoxy group) |
| 133 | [C₉H₉O]⁺ (3,5-dimethylbenzoyl cation) |
| 105 | [C₇H₅O]⁺ (Loss of two methyl groups from benzoyl) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique used for quantifying compounds in complex mixtures. researchgate.netnih.gov It is particularly useful when the analyte concentration is very low or when the sample matrix is complex. The compound is first separated by HPLC and then ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and then specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification. nih.gov
Table 5: Potential LC-MS/MS MRM Transitions for Quantification
| Mode | Precursor Ion [m/z] | Product Ion [m/z] |
|---|---|---|
| Positive Ion (ESI+) | 249.1 [M+H]⁺ | 133.1 [C₉H₉O]⁺ |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. numberanalytics.comazolifesciences.com It provides unambiguous information on bond lengths, bond angles, and stereochemistry. For this compound, a single-crystal X-ray diffraction study would confirm its molecular structure, reveal the conformation of the valerate chain, and detail the packing of molecules in the crystal lattice.
The process begins with growing a high-quality single crystal of the compound, which can be the most challenging step. nih.gov This crystal is then mounted and irradiated with a focused beam of X-rays. The resulting diffraction pattern is recorded and analyzed to generate an electron density map, from which the atomic positions can be determined and the full molecular structure can be modeled and refined. fiveable.meyoutube.com
Table 6: Representative Crystallographic Data Table
| Parameter | Illustrative Value |
|---|---|
| Chemical Formula | C₁₅H₂₀O₃ |
| Formula Weight | 248.32 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 5.9 Å, c = 23.5 Å, β = 95.2° |
| Volume | 1395 ų |
| Z (Molecules/unit cell) | 4 |
| Density (calculated) | 1.18 g/cm³ |
| R-factor | 0.045 |
Computational and Theoretical Studies of Ethyl 5 3,5 Dimethylphenyl 5 Oxovalerate
Quantum Chemical Calculations of Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate
Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the behavior of this compound at the atomic level.
The electronic structure of a molecule governs its reactivity. Key descriptors derived from quantum chemical calculations help in predicting how this compound would interact with other chemical species.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For a compound like this compound, the HOMO is likely to be localized on the electron-rich dimethylphenyl ring, while the LUMO would be centered on the carbonyl groups, which are electrophilic.
Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution in a molecule. For this compound, the ESP map would show negative potential (red/yellow) around the oxygen atoms of the keto and ester groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. This information is valuable for predicting non-covalent interactions.
An illustrative data table for calculated electronic properties of a similar aromatic keto ester is presented below:
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |
Molecular Dynamics Simulations of this compound (e.g., conformational analysis, solvent interactions)
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can reveal important information about its conformational preferences and its interactions with the surrounding environment.
Conformational Analysis: The valerate (B167501) chain of the molecule can adopt various conformations. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.
Solvent Interactions: The behavior of this compound in different solvents can be simulated to understand solubility and the influence of the solvent on its conformation and reactivity. For example, in a polar solvent, the polar keto and ester groups would be expected to form hydrogen bonds with solvent molecules.
Structure-Reactivity Relationships and Quantitative Structure-Property Relationships (QSPR) for this compound Analogues
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. For this compound and its analogues, QSPR studies could be employed to predict various physicochemical properties such as boiling point, solubility, and chromatographic retention times. These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., topological indices, quantum chemical parameters) and experimentally determined properties for a series of related compounds. Such studies on analogous keto esters have demonstrated the utility of this approach.
An example of descriptors that could be used in a QSPR model for predicting a property like the octanol-water partition coefficient (logP) is shown below:
| Descriptor | Type | Relevance |
| Molecular Weight | Constitutional | Size of the molecule |
| Topological Polar Surface Area (TPSA) | Topological | Polarity and hydrogen bonding capacity |
| Number of Rotatable Bonds | Constitutional | Molecular flexibility |
| HOMO-LUMO Gap | Quantum Chemical | Electronic properties |
Computational Elucidation of Reaction Mechanisms Involving this compound
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to:
Identify Intermediates and Transition States: By mapping the reaction pathway, computational models can identify the structures of short-lived intermediates and the high-energy transition states that connect them.
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the rate of a reaction. Calculating these activation barriers can help in understanding reaction kinetics and predicting the most favorable reaction pathway.
Investigate the Role of Catalysts: If a reaction is catalyzed, computational methods can be used to study how the catalyst interacts with the reactants and lowers the activation energy.
For example, in a study of a related reaction, the calculated activation energy for a key step could be presented as follows:
| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |
| Nucleophilic attack on the keto group | 15.2 | The initial step in a hypothetical reaction |
| Proton transfer | 8.5 | A subsequent rearrangement step |
Ethyl 5 3,5 Dimethylphenyl 5 Oxovalerate As a Synthetic Intermediate and Building Block
Role of Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate as a Precursor in Complex Organic Synthesis
The structural framework of this compound, featuring an aromatic ring, a ketone, and an ester, makes it a valuable starting material for the synthesis of more intricate molecular architectures. A primary method for its synthesis is the Friedel-Crafts acylation of 1,3-dimethylbenzene with a suitable derivative of glutaric acid, such as ethyl glutaryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.netmasterorganicchemistry.comyoutube.com This reaction efficiently constructs the core structure of the molecule.
Once synthesized, this compound can undergo further transformations. For instance, analogous compounds are known to participate in intramolecular cyclization reactions. A notable example is the synthesis of benzo[b]azepine derivatives, where an aryl oxovalerate is first converted to an oxime, followed by a Beckmann rearrangement and subsequent cyclization. researchgate.net This suggests that this compound could be a precursor to novel tricyclic nitrogen-containing heterocyclic systems.
The ketone and ester functionalities can be selectively manipulated. The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions. The ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with various nucleophiles to form amides or other esters. This array of possible transformations highlights its role as a versatile precursor in multi-step organic synthesis.
| Functional Group | Reaction Type | Potential Product Class |
|---|---|---|
| Ketone | Reduction | Secondary Alcohols |
| Ketone | Reductive Amination | Amines |
| Ketone | Wittig Reaction | Alkenes |
| Ketone | Intramolecular Cyclization (after conversion to oxime) | Benzo[b]azepine derivatives |
| Ester | Hydrolysis | Carboxylic Acids |
| Ester | Reduction | Primary Alcohols |
| Ester | Aminolysis | Amides |
Utilization in the Synthesis of Heterocyclic Compounds
The 1,4-dicarbonyl relationship (when considering the ester as a masked carboxylic acid) in this compound makes it an ideal precursor for the synthesis of various five- and six-membered heterocyclic compounds.
One significant application is in the synthesis of pyridazines. The reaction of γ-ketoesters with hydrazine (B178648) hydrate (B1144303) is a well-established method for constructing the pyridazinone ring system. nih.govliberty.edu In a plausible reaction, this compound would react with hydrazine to form a dihydropyridazinone intermediate, which can then be oxidized to the corresponding aromatic pyridazinone. These pyridazine (B1198779) derivatives are of interest in medicinal chemistry due to their wide range of biological activities. nih.govresearchgate.net
Furthermore, γ-ketoesters are known to be valuable precursors for the synthesis of dihydropyridinones and other nitrogen-containing heterocycles through multicomponent reactions. For example, a Hantzsch-type reaction involving the ketoester, an aldehyde, and a source of ammonia (B1221849) could potentially yield substituted dihydropyridine (B1217469) derivatives.
| Reactant | Resulting Heterocycle | General Reaction Type |
|---|---|---|
| Hydrazine Hydrate | Pyridazinone | Condensation/Cyclization |
| Aldehyde and Ammonia Source | Dihydropyridine | Hantzsch Dihydropyridine Synthesis |
Application as a Building Block for Chemical Libraries (focus on chemical diversity)
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery. This compound is a suitable building block for such endeavors due to its distinct and chemically orthogonal functional groups. The presence of the ketone and ester allows for the introduction of diversity at two different points in the molecule.
For the construction of a chemical library, the core scaffold of this compound can be systematically modified. For example, the ketone can be reacted with a library of different amines via reductive amination to introduce a wide range of substituents. Subsequently, the ester can be hydrolyzed to the carboxylic acid, which can then be coupled with a diverse set of amines to form a library of amides. This two-dimensional diversification strategy can rapidly generate a large number of unique compounds from a single starting material.
The aromatic ring also provides a handle for further functionalization, although it is less reactive than the ketone and ester groups. Electrophilic aromatic substitution reactions could potentially introduce additional diversity points on the 3,5-dimethylphenyl ring. The versatility of this building block allows for the exploration of a broad chemical space, increasing the probability of identifying compounds with desired biological activities.
Potential for Industrial-Scale Synthesis Applications
The synthesis of aromatic ketones through Friedel-Crafts acylation is a well-established industrial process. researchgate.netorganic-chemistry.org The likely synthetic route to this compound via the Friedel-Crafts acylation of 1,3-dimethylbenzene is amenable to scale-up.
For industrial applications, several factors would need to be considered to ensure an efficient, cost-effective, and environmentally friendly process. While traditional Friedel-Crafts reactions often use stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant waste, modern approaches focus on the use of solid acid catalysts or more environmentally benign Lewis acids that can be recycled. researchgate.netresearchgate.net
The reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized for large-scale production. Continuous flow reactors could also be employed to improve heat and mass transfer, leading to better control over the reaction and potentially higher yields and purity. The purification of the final product would likely involve distillation or crystallization. Given the relative simplicity of the starting materials and the robustness of the Friedel-Crafts reaction, the industrial-scale synthesis of this compound is considered to be highly feasible.
Future Research Directions and Emerging Trends for Ethyl 5 3,5 Dimethylphenyl 5 Oxovalerate
Development of Sustainable Synthetic Methodologies
The future synthesis of Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate is expected to pivot away from classical methods, such as traditional Friedel-Crafts acylation, which often rely on stoichiometric amounts of hazardous Lewis acids like aluminum trichloride (B1173362) and toxic alkyl halides. researchgate.netnih.gov Research is increasingly directed towards greener, more sustainable catalytic systems that minimize waste and environmental impact.
Key areas of development include:
Metal- and Halogen-Free Acylation: The use of reagents like methanesulfonic anhydride (B1165640) is a promising alternative, promoting the acylation of aromatics with carboxylic acids without metallic or halogenated waste streams. organic-chemistry.org This approach aligns with green chemistry principles by improving atom economy and generating biodegradable byproducts.
Heterogeneous Catalysis: The development of solid, reusable acid catalysts such as zeolites, clays, and nanometal oxides (e.g., TiO₂, ZnO) offers a significant environmental advantage. researchgate.netnih.gov These catalysts are non-toxic, inexpensive, easily separable from the reaction mixture, and can be recycled, thereby reducing waste and operational costs. researchgate.netnih.gov
Alternative Acylating Agents: Future methodologies will likely focus on replacing acyl halides with less toxic and more sustainable alternatives, such as carboxylic acids or anhydrides, which produce less hazardous byproducts. researchgate.net
The following table provides a comparative overview of traditional versus emerging sustainable synthetic approaches for aryl ketones.
| Feature | Traditional Friedel-Crafts Acylation | Sustainable Methodologies |
| Catalyst | Stoichiometric AlCl₃, FeCl₃ | Catalytic amounts of reusable solid acids (Zeolites, TiO₂) |
| Acylating Agent | Acyl Halides | Carboxylic Acids, Anhydrides |
| Solvent | Often chlorinated solvents (e.g., DCM) | Solvent-free conditions or green solvents (e.g., ionic liquids) |
| Waste Stream | Large amounts of acidic, metallic, and halogenated waste | Minimal waste, biodegradable byproducts |
| Safety | Corrosive and hazardous reagents | Lower toxicity, improved operational safety |
| Catalyst Recyclability | No | High |
Exploration of Novel Reactivity Patterns and Catalysis
The bifunctional nature of this compound, containing both a ketone and an ester group, opens avenues for exploring novel reactivity patterns under innovative catalytic conditions. Future research is expected to leverage modern synthetic tools to unlock new transformations.
A primary area of focus will be photoredox catalysis . This technique uses visible light to initiate chemical reactions under mild conditions, offering access to unique reactive intermediates. nih.gov For aromatic ketoesters, photocatalysis can generate transient α-carbonyl and persistent ketyl radicals, which can then participate in a variety of bond-forming reactions, such as pinacol (B44631) couplings or benzannulations. nih.gov This strategy avoids the need for stoichiometric oxidants or reductants and demonstrates high functional-group tolerance. nih.gov Furthermore, the combination of photoredox catalysis with organocatalysis could enable highly stereoselective alkylations and other functionalizations at the α-position to the ketone. researchgate.net
Another emerging trend is the development of divergent photocatalytic reactions . By subtly tuning reaction conditions (e.g., favoring energy transfer vs. electron transfer pathways), different products can be obtained from the same set of starting materials. nih.govacs.org For a compound like this compound, this could mean selectively targeting either the ketone or other parts of the molecule to achieve diverse structural outcomes. nih.gov
Additionally, novel palladium-catalyzed reactions that achieve multi-carbon homologation of aryl ketones via C-C bond cleavage present an exciting frontier. nih.gov Such a protocol could transform the aryl ketone moiety into long-chain ketones or aldehydes, significantly increasing the molecular complexity and synthetic utility of the parent compound. nih.gov
| Catalytic Approach | Potential Transformation of this compound | Potential Products |
| Visible-Light Photoredox Catalysis | In-situ generation of α-carbonyl or ketyl radicals | Dimerized products, highly substituted naphthols, functionalized derivatives |
| Synergistic Organo-Photoredox Catalysis | Stereoselective α-alkylation | Chiral α-substituted ketoesters |
| Palladium-Catalyzed Homologation | Ar-C(O) bond cleavage and cross-coupling with alkenols | Long-chain ketones and aldehydes |
Advanced Derivatization for Material Science Applications
The structural backbone of this compound makes it a promising candidate for derivatization into monomers for high-performance polymers and functional materials. The presence of the aromatic ring, ketone, and ester functionalities provides multiple handles for chemical modification.
A significant future direction is the development of poly(aryl ether ketone)s (PAEKs) . By hydrolyzing the ethyl ester to a carboxylic acid, the resulting molecule can be used as a monomer in polycondensation reactions. researchgate.net PAEKs containing carboxylic acid groups are of particular interest as they can be post-sulfonated and subsequently crosslinked to create proton-exchange membranes for fuel cells, offering excellent thermal stability and high proton conductivity. researchgate.net
Furthermore, the aryl ketone moiety can be transformed into a reactive group suitable for polymerization. For instance, conversion to an aryl vinyl ketone could enable self-polyaddition reactions to form polymers with rigid carbon backbones. nii.ac.jp Such polymers are noted for their exceptional thermal resistance and solubility in common organic solvents, making them suitable for advanced material applications. The remaining ketone functionalities in the polymer backbone would also allow for post-polymerization modification. nii.ac.jp
| Derivatization Strategy | Target Monomer/Polymer Class | Potential Material Properties & Applications |
| Hydrolysis of ester to carboxylic acid | Carboxylic acid-containing PAEKs | High thermal stability, chemical resistance; suitable for proton-exchange membranes in fuel cells. |
| Conversion to an aryl vinyl ketone | Poly(aryl vinyl ketone)s | Rigid carbon backbone, excellent thermal stability (Td5 > 380 °C), post-functionalization capability. |
| Functionalization of the aromatic ring | Functionalized aromatic polymers | Tunable optical or electronic properties for sensors or electronic devices. |
Integration with Automated Synthesis and Flow Chemistry Platforms
The synthesis of this compound and its derivatives is well-suited for integration with modern automation and continuous flow chemistry platforms. These technologies offer substantial advantages over traditional batch processing in terms of safety, efficiency, reproducibility, and scalability.
Automated synthesis platforms can be programmed to perform multi-step syntheses and reaction optimizations with minimal human intervention. mdpi.com An automated system could systematically vary catalysts, solvents, and temperatures to rapidly identify the optimal conditions for producing this compound, a process that would be laborious and time-consuming in a batch setup. mdpi.com
| Parameter | Batch Synthesis | Automated Flow Synthesis |
| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reactor volumes |
| Process Control | Limited control over temperature gradients and mixing | Precise control over temperature, pressure, and mixing |
| Scalability | Challenging, often requires re-optimization | Straightforward by running the system for longer |
| Reproducibility | Can vary between batches | High, ensures consistent product quality |
| Throughput | Lower, limited by manual operations | High, capable of unattended, continuous operation |
| Multi-step Reactions | Requires manual isolation of intermediates | "Telescoped" synthesis without intermediate work-up |
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the way chemical research is conducted, and their application to the study of this compound can accelerate discovery and optimization significantly. mdpi.com
Reaction Outcome Prediction: Machine learning models, trained on vast databases of experimental reactions, can predict the major product of a chemical transformation with high accuracy. acs.orgnih.gov For the synthesis of this compound, an AI model could predict the regioselectivity of the Friedel-Crafts acylation on the dimethylphenyl ring, saving considerable experimental effort. These models can also anticipate potential side reactions, allowing chemists to proactively adjust conditions. mit.edu
| AI/ML Application | Function | Impact on Research for this compound |
| Retrosynthetic Planning | Proposes synthetic routes from simpler precursors. chemcopilot.com | Identifies novel, efficient, and sustainable pathways for synthesis. |
| Forward Reaction Prediction | Predicts the major product(s) and yield of a given reaction. nih.gov | Reduces failed experiments by predicting outcomes of synthetic steps. |
| Reaction Optimization | Identifies optimal reaction conditions (temperature, solvent, etc.). chemeurope.com | Accelerates the development of high-yield synthetic protocols. |
| Property Prediction | Predicts physical, chemical, and material properties of new derivatives. | Guides the design of new molecules with desired material characteristics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
